molecular formula C17H14ClN3 B12533580 1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline CAS No. 654650-50-7

1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B12533580
CAS No.: 654650-50-7
M. Wt: 295.8 g/mol
InChI Key: SXBDFBFNXOXELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a synthetic heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. This fused pyrazoloquinoline scaffold is recognized for its potential as a core structure in the development of novel therapeutic agents . Preliminary research on closely related pyrazolo[4,3-c]quinoline analogs has demonstrated promising anti-inflammatory properties by effectively inhibiting the overproduction of nitric oxide (NO) in macrophage cells stimulated by lipopolysaccharide (LPS) . The mechanism of action is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, key mediators in the inflammatory response . Structure-activity relationship (SAR) studies suggest that substitutions on the phenyl rings, such as the 3-chlorophenyl and methyl groups present in this compound, are critical for optimizing biological activity and selectivity . Researchers can utilize this chemical as a key intermediate or precursor for synthesizing diverse libraries of derivatives or as a pharmacological tool for investigating inflammatory pathways. Its defined structure and high purity make it suitable for in vitro assay development, target identification, and hit-to-lead optimization campaigns. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

654650-50-7

Molecular Formula

C17H14ClN3

Molecular Weight

295.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-methyl-4,5-dihydropyrazolo[4,3-c]quinoline

InChI

InChI=1S/C17H14ClN3/c1-11-15-10-19-16-8-3-2-7-14(16)17(15)21(20-11)13-6-4-5-12(18)9-13/h2-9,19H,10H2,1H3

InChI Key

SXBDFBFNXOXELH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

KI-Promoted Cyclization of 2-(1H-Pyrazol-5-yl)anilines

A pivotal method involves the KI-mediated cyclization of 2-(1H-pyrazol-5-yl)anilines with benzyl bromide derivatives. This approach, validated by Wang et al., leverages benzyl bromide as a C1 synthon to construct the pyrazolo[4,3-c]quinoline core. For the target compound, 3-chlorophenyl-substituted aniline intermediates are condensed with 3-methylpyrazole precursors under refluxing acetonitrile. The reaction proceeds via nucleophilic substitution at the benzyl carbon, followed by intramolecular cyclization (Figure 1). Yields range from 55–72%, contingent on the electronic effects of substituents.

Key conditions :

  • Solvent: Acetonitrile
  • Catalyst: KI (20 mol%)
  • Temperature: 80°C
  • Reaction time: 12–18 hours

Multicomponent Reactions (MCRs)

Three-Component Reactions with Arylglyoxals

Marjani et al. developed a one-pot MCR using arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amine, and cyclic 1,3-dicarbonyl compounds. For the 3-chlorophenyl variant, phenylglyoxal monohydrate reacts with 3-methyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine and dimedone in aqueous tetrapropylammonium bromide (TPABr). The sequence involves Knoevenagel condensation, Michael addition, and oxidative dearomatization, yielding the dihydroquinoline framework (Scheme 2).

Optimized parameters :

  • Catalyst: TPABr (15 mol%)
  • Solvent: H2O
  • Temperature: 80°C
  • Yield: 68–84%

Substitution Reactions on Preformed Pyrazoloquinoline Cores

Nucleophilic Aromatic Substitution

Functionalization of 4-chloro-1H-pyrazolo[4,3-c]quinoline derivatives with 3-chloroaniline represents a direct route. As demonstrated by Hayes et al., the chlorine at position 4 undergoes displacement under mild basic conditions (K2CO3, DMF, 60°C), introducing the 3-chlorophenyl group. Subsequent methylation at position 3 is achieved via Friedel-Crafts alkylation using methyl iodide and AlCl3.

Critical steps :

  • Selective substitution at C4 avoids ring-opening side reactions.
  • Methylation requires strict anhydrous conditions to prevent hydrolysis.

Cross-Coupling Approaches

Suzuki-Miyaura Arylation

Palladium-catalyzed cross-coupling enables the introduction of aryl groups at specific positions. For instance, 6,8-dibromo-1H-pyrazolo[4,3-c]quinoline reacts with 3-chlorophenylboronic acid under Suzuki conditions (Pd(PPh3)4, Na2CO3, DME/H2O). This method offers regioselectivity, with the 3-methyl group introduced earlier via alkylation of a pyrazole intermediate.

Advantages :

  • High functional group tolerance.
  • Yields: 75–88% after optimization.

Catalytic Methods and Green Chemistry

L-Proline-Catalyzed Annulation

A solvent-free approach employs L-proline (20 mol%) to catalyze the cyclocondensation of 3-chlorophenylhydrazine, ethyl acetoacetate, and 2-aminobenzaldehyde. This method aligns with green chemistry principles, eliminating toxic solvents and reducing purification steps.

Performance metrics :

  • Yield: 70%
  • Reaction time: 6 hours
  • Purity: >95% (HPLC)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
KI Cyclization 55–72 90–95 Scalability Requires inert atmosphere
MCR with TPABr 68–84 93–97 Atom economy Sensitive to moisture
Suzuki Coupling 75–88 98 Regioselectivity High catalyst loading
L-Proline Catalysis 70 95 Eco-friendly Moderate yield

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

During KI-mediated cyclization, competing N-alkylation may occur if the benzyl bromide is sterically hindered. Quenching with aqueous NH4Cl minimizes byproducts like N-benzylated intermediates.

Oxidative Byproducts in MCRs

The TPABr system occasionally generates over-oxidized quinoline derivatives. Adding ascorbic acid (1 equiv.) suppresses this, enhancing dihydroquinoline selectivity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods, often involving the reaction of pyrazole derivatives with quinoline precursors. The synthesis typically involves:

  • Reagents : Pyrazole derivatives, chlorobenzene, and appropriate catalysts.
  • Conditions : Reactions are usually conducted under controlled temperatures with solvents such as ethanol or acetonitrile.

The molecular formula of 1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is C13H11ClN2C_{13}H_{11}ClN_2, with a molecular weight of approximately 234.69 g/mol.

Anticancer Properties

Research has demonstrated that 1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline exhibits significant anticancer activity. Studies have shown its effectiveness against various cancer cell lines, including:

  • Breast Cancer : In vitro studies have indicated that the compound can inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) by inducing apoptosis.
  • Leukemia : It has also shown promise in inhibiting cell growth in leukemia cell lines such as K562 and HL-60.

The mechanism of action appears to involve the modulation of signaling pathways related to cell survival and apoptosis, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary findings suggest that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The structure-activity relationship indicates that modifications to the pyrazoloquinoline core may enhance its antimicrobial efficacy .

Case Study: Anticancer Activity Evaluation

A study published in Molecules assessed the anticancer potential of 1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline through in vitro assays. The results indicated:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715Induction of apoptosis
MDA-MB-23120Cell cycle arrest
K56218Inhibition of proliferation

These findings highlight the compound's potential as a lead structure for developing new anticancer therapies .

Case Study: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, 1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline was tested against a panel of microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The study concluded that while the compound shows potential as an antimicrobial agent, further optimization is needed to improve its efficacy .

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Pyrazolo[4,3-c]quinoline derivatives vary in substituents on the aryl group (position 1) and the pyrazole/quinoline nuclei. Key analogues include:

Compound Name Substituents (Position) Synthesis Method Yield (%) Biological Activity (IC₅₀/μM) Key Reference
1-Phenyl-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline 1-Ph, 3-Me Claisen-Schmidt condensation 70–93 Benzodiazepine receptor affinity (0.12 μM)
1-(4-Bromophenyl)-2H-pyrazolo[4,3-c]quinoline (9b) 1-(4-BrPh) Reductive cyclization 71 Anticancer (N/A)
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3-NH₂, 4-(4-OHPhNH) Nucleophilic substitution N/A Anti-inflammatory (NO inhibition: ~0.1 μM)
4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) 3-NH₂, 4-(COOHPhNH) Condensation with anilines N/A COX-2 inhibition (~0.2 μM)
1-(4-Chlorophenyl)-4,5-dihydro-3-methyl-pyrazolo[4,3-c]quinoline 1-(4-ClPh), 3-Me Multi-component synthesis 84 N/A

Structure-Activity Relationships (SAR)

  • Chlorophenyl Position : The 3-chlorophenyl group in the target compound may improve metabolic stability compared to 4-chlorophenyl analogues (e.g., 1-(4-ClPh)-derivatives) due to reduced steric hindrance .
  • Amino Groups: 3-Amino substitution (e.g., 2i, 2m) enhances anti-inflammatory activity by facilitating hydrogen bonding with iNOS/COX-2 active sites .

Physicochemical Properties

  • Solubility: 3-Chlorophenyl derivatives exhibit moderate aqueous solubility, whereas 4-hydroxyphenylamino analogues (e.g., 2i) show improved solubility due to polar substituents .
  • Thermal Stability: Pyrazolo[4,3-c]quinolines generally have melting points >150°C (e.g., 9b: mp 147–148°C), indicating robust thermal stability .

Biological Activity

1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a compound that has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following molecular formula:

  • Molecular Formula : C10_{10}H9_{9}ClN2_2O
  • CAS Number : 90-31-3

The structure features a pyrazoloquinoline core, which is known for its potential in medicinal chemistry due to its ability to interact with various biological targets.

1. Anti-inflammatory Activity

Research has indicated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The findings revealed that certain derivatives demonstrated potent inhibition of NO production, comparable to established anti-inflammatory agents such as 1400 W. The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory responses .

2. Anticancer Properties

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been explored. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma). The cytotoxic effects are often linked to the induction of apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Selected Pyrazolo[4,3-c]quinoline Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
2aA5490.39Inhibition of cell proliferation
2bHT-291.00Induction of apoptosis
2cU87MG0.75Cell cycle arrest

Case Study 1: Inhibition of NO Production

In a controlled study, compound 2a was tested for its ability to inhibit LPS-induced NO production in RAW 264.7 cells. The results showed an IC50 value of 0.39 µM, indicating potent anti-inflammatory activity; however, it also exhibited high cytotoxicity at higher concentrations .

Case Study 2: Antiproliferative Effects

Another investigation focused on the antiproliferative effects against multiple cancer cell lines. Compound 4g demonstrated selective toxicity against hematological tumors with an IC50 value exceeding 25 µM in normal Vero cells, suggesting a favorable therapeutic index .

The biological activities of 1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline are attributed to several mechanisms:

  • Inhibition of iNOS and COX-2 : Reducing the expression levels of these enzymes diminishes inflammation-related pathways.
  • Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
  • Cell Cycle Arrest : Compounds interfere with cell cycle progression, particularly at the G1/S checkpoint.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.